Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate
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Overview
Description
Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate, also known as MMMP, is a chemical compound that has been widely studied for its potential applications in scientific research. MMMP is a pyrazole-based inhibitor that has shown promise in the treatment of various diseases, including cancer and inflammation. In
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate involves the inhibition of various enzymes, including MMPs and HDACs. MMPs are involved in the breakdown of extracellular matrix proteins, which is important in the progression of cancer and other diseases. HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of inflammatory cytokines, which are involved in the progression of various diseases.
Advantages and Limitations for Lab Experiments
Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has several advantages for lab experiments. It is a potent inhibitor of MMPs and HDACs, making it a valuable tool for studying the role of these enzymes in various diseases. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate. One potential area of research is the development of more soluble forms of this compound, which would make it easier to work with in lab experiments. Another area of research is the study of this compound in combination with other drugs, which could enhance its anti-cancer and anti-inflammatory properties. Finally, the study of the mechanism of action of this compound could lead to the development of new drugs that target MMPs and HDACs.
Synthesis Methods
The synthesis of Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate involves several steps, including the reaction of 2-methyl-4-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-methyl-1-pyridin-2-ylpyrazole-4-amine. The final step involves the reaction of the resulting intermediate with methyl chloroformate to form this compound.
Scientific Research Applications
Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. This compound has also been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in the progression of cancer and other diseases.
Properties
IUPAC Name |
methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-10-14(7-8-15(12)19(25)26-3)22-18(24)16-11-21-23(13(16)2)17-6-4-5-9-20-17/h4-11H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBZXISELXUOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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